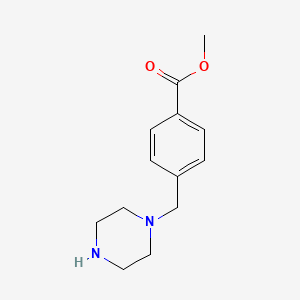

Methyl 4-piperazin-1-ylmethylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(piperazin-1-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-13(16)12-4-2-11(3-5-12)10-15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIVYTXCTMWGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427001 | |

| Record name | methyl 4-piperazin-1-ylmethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86620-81-7 | |

| Record name | methyl 4-piperazin-1-ylmethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-[(piperazin-1-yl)methyl]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Analysis of Methyl 4-(piperazin-1-ylmethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a framework for the spectroscopic characterization of Methyl 4-(piperazin-1-ylmethyl)benzoate (CAS No. 86620-81-7), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain spectral data for this specific compound, this document focuses on outlining the standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methodologies provide the necessary foundation for researchers to generate and interpret the spectroscopic data required for structural elucidation and purity assessment.

Introduction

Methyl 4-(piperazin-1-ylmethyl)benzoate is a bifunctional molecule incorporating a piperazine moiety and a methyl benzoate group. This structure makes it a valuable building block in the synthesis of more complex pharmaceutical agents. Accurate and comprehensive spectroscopic characterization is a critical step in ensuring the identity, purity, and stability of this intermediate, which is essential for regulatory compliance and the success of subsequent synthetic steps. This guide details the standard procedures for acquiring the necessary NMR, IR, and MS data.

Spectroscopic Data Summary

NMR Spectroscopic Data

Table 1: ¹H NMR Data for Methyl 4-(piperazin-1-ylmethyl)benzoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| Data to be populated | Aromatic Protons | |||

| Data to be populated | Methylene Bridge (-CH₂-) | |||

| Data to be populated | Methyl Ester (-OCH₃) | |||

| Data to be populated | Piperazine Protons (-CH₂-N-CH₂-) |

| Data to be populated | | | | Piperazine N-H |

Table 2: ¹³C NMR Data for Methyl 4-(piperazin-1-ylmethyl)benzoate

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data to be populated | Carbonyl Carbon (C=O) |

| Data to be populated | Aromatic C-quaternary |

| Data to be populated | Aromatic C-H |

| Data to be populated | Methylene Bridge (-CH₂) |

| Data to be populated | Methyl Ester (-OCH₃) |

| Data to be populated | Piperazine Carbons (-CH₂-N-CH₂-) |

IR Spectroscopic Data

Table 3: IR Absorption Bands for Methyl 4-(piperazin-1-ylmethyl)benzoate

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| Data to be populated | N-H Stretch (Piperazine) | |

| Data to be populated | C-H Stretch (Aromatic) | |

| Data to be populated | C-H Stretch (Aliphatic) | |

| Data to be populated | C=O Stretch (Ester) | |

| Data to be populated | C=C Stretch (Aromatic) | |

| Data to be populated | C-O Stretch (Ester) |

| Data to be populated | | C-N Stretch (Piperazine) |

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for Methyl 4-(piperazin-1-ylmethyl)benzoate

| m/z | Relative Intensity (%) | Ion Assignment |

|---|---|---|

| Data to be populated | [M+H]⁺ (Molecular Ion + H) | |

| Data to be populated | [M]⁺ (Molecular Ion) |

| Data to be populated | | Key Fragment Ions |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation : Approximately 5-10 mg of Methyl 4-(piperazin-1-ylmethyl)benzoate is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition :

-

A standard single-pulse experiment is performed.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared spectrometer, commonly with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Data Acquisition :

-

A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded.

-

The sample spectrum is then recorded.

-

Typical spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Chemical Ionization - CI).

-

Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL). A small amount of formic acid or ammonium acetate may be added to promote ionization for ESI.

-

Data Acquisition :

-

The sample solution is introduced into the ion source.

-

For ESI, the analysis is typically performed in positive ion mode to observe [M+H]⁺.

-

Mass range: m/z 50-500.

-

The instrument is calibrated using a known standard.

-

-

Data Processing : The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Methyl 4-(piperazin-1-ylmethyl)benzoate.

Caption: Workflow for Spectroscopic Characterization.

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-piperazin-1-ylmethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-piperazin-1-ylmethylbenzoate is a chemical compound of interest in contemporary drug discovery, primarily utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins associated with disease. The physicochemical properties of each component of a PROTAC, including the linker, are critical determinants of its overall efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase). This guide provides a detailed overview of the known physicochemical properties of this compound, outlines experimental protocols for their determination, and illustrates its role in the PROTAC mechanism of action.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. It is important to distinguish between experimentally determined values and computationally predicted data.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₃H₁₈N₂O₂ | - | [1][2] |

| Molecular Weight | 234.30 g/mol | - | [1][2] |

| CAS Number | 86620-81-7 | - | [1][2] |

| Melting Point | 226-227 °C (monohydrochloride salt) | Experimental | [3] |

| Boiling Point | 355.6 °C at 760 mmHg | Predicted | Not explicitly stated, likely computational |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | Computed | [1] |

| LogP (Octanol-Water Partition Coefficient) | 0.8784 | Computed | [1] |

| pKa | Not Found | Experimental data not available | |

| Aqueous Solubility | Not Found | Experimental data not available |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are standard experimental protocols relevant to the characterization of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus: A melting point apparatus equipped with a heating block, a thermometer, and a means of observing the sample is used.

-

Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which the last solid particle disappears are recorded as the melting point range. For a pure compound, this range is typically narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

-

Procedure: The liquid sample is placed in the distilling flask along with boiling chips to ensure smooth boiling. The apparatus is heated, and the liquid is brought to a boil.

-

Observation: The temperature is recorded when the vapor condensation front is level with the thermometer bulb and remains constant. This stable temperature is the boiling point.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound and is critical for predicting its pharmacokinetic properties.

Methodology: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken for a prolonged period to allow for equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

pKa Determination

The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding. For a compound like this compound with basic nitrogen atoms, the pKa of the conjugate acid is determined.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in water or a co-solvent system to create a solution of known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point. For molecules with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed. The pKa values for piperazine and some of its derivatives have been reported, with the basicity of the piperazine nitrogens being influenced by the nature and position of substituents.[4][5]

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's absorption and distribution.

Methodology: Equilibrium Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of an aqueous buffer of a specific pH.

-

Equilibration: The resulting suspension is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, LC-MS). This concentration represents the equilibrium solubility at that specific pH and temperature.

Role in PROTAC-Mediated Protein Degradation

As a linker, this compound plays a pivotal role in the mechanism of action of PROTACs. The piperazine moiety within the linker can influence the overall physicochemical properties of the PROTAC, such as its rigidity and solubility.[6] The primary function of the linker is to connect a ligand that binds to the target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase. This bridging action facilitates the formation of a ternary complex, which is the crucial step for initiating protein degradation.

Signaling Pathway Diagram

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, where a linker such as this compound connects the two functional ends of the PROTAC molecule.

References

- 1. chemscene.com [chemscene.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Properties and Structure of Methyl 4-(piperazin-1-ylmethyl)benzoate (CAS Number 86620-81-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(piperazin-1-ylmethyl)benzoate, identified by CAS number 86620-81-7, is a chemical compound of significant interest in medicinal chemistry and drug discovery.[][2] Its structural features, incorporating a piperazine moiety, a substituted benzene ring, and a methyl ester group, make it a valuable building block in the synthesis of more complex molecules. Notably, this compound serves as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins.[3][4] This guide provides a comprehensive overview of the known properties, structure, and relevant experimental protocols for this compound.

Chemical Structure and Identification

The chemical structure of Methyl 4-(piperazin-1-ylmethyl)benzoate consists of a methyl benzoate group substituted at the 4-position with a piperazin-1-ylmethyl group.

Molecular Structure:

Chemical Structure of Methyl 4-(piperazin-1-ylmethyl)benzoate

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 86620-81-7 |

| IUPAC Name | methyl 4-(piperazin-1-ylmethyl)benzoate[2] |

| Molecular Formula | C13H18N2O2[] |

| Molecular Weight | 234.29 g/mol [] |

| SMILES | COC(=O)c1ccc(cc1)CN2CCNCC2[2] |

| InChI | InChI=1S/C13H18N2O2/c1-17-13(16)11-6-4-10(5-7-11)9-15-2-3-14-8-9/h4-7,14H,2-3,8-9H2,1H3 |

Physicochemical Properties

A summary of the available physical and chemical properties of Methyl 4-(piperazin-1-ylmethyl)benzoate is provided below. It is important to note that experimental data for the free base is limited, and some values are computed.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point (Monohydrochloride) | 226-227 °C | [5] |

| Boiling Point (Predicted) | 351.9 ± 32.0 °C | [6] |

| Density (Predicted) | 1.104 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 7.55 ± 0.10 | [6] |

| LogP (Computed) | 0.8784 | [7] |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

| Rotatable Bonds | 3 | [7] |

Spectroscopic Data

Experimental Protocols

Synthesis of Methyl 4-(piperazin-1-ylmethyl)benzoate Monohydrochloride[5]

Materials:

-

Piperazine hexahydrate (38 g, 0.2 mole)

-

Piperazine dihydrochloride (28 g, 0.2 mole)

-

Methanol (150 ml)

-

Methyl 4-bromomethylbenzoate (45 g, 0.2 mole)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of piperazine hexahydrate and piperazine dihydrochloride is prepared in methanol.

-

While stirring at ambient temperature, methyl 4-bromomethylbenzoate is added to the mixture.

-

The reaction mixture is left to stand for 2 days.

-

The resulting precipitate is removed by suction filtration.

-

The clear filtrate is evaporated to dryness.

-

The residue is recrystallized from ethanol to yield the desired compound as a monohydrochloride.

Yield: 39 g (64%)

Role in Drug Development: PROTAC Linker

Methyl 4-(piperazin-1-ylmethyl)benzoate is utilized as a linker component in the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The piperazine moiety in the linker can enhance the solubility and rigidity of the PROTAC molecule.

The Ubiquitin-Proteasome Signaling Pathway

The degradation of target proteins by PROTACs is mediated by the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

Ubiquitin-Proteasome Signaling Pathway

Experimental Workflow for PROTAC Evaluation

The development and evaluation of a PROTAC molecule involves a series of experimental steps to confirm its efficacy and mechanism of action.

Experimental Workflow for PROTAC Evaluation

Conclusion

Methyl 4-(piperazin-1-ylmethyl)benzoate is a key building block in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. This guide has summarized its fundamental properties and structure, provided a detailed synthesis protocol for its hydrochloride salt, and contextualized its application as a PROTAC linker within the ubiquitin-proteasome pathway. Further research into the experimental properties of the free base and the development of specific PROTACs utilizing this linker will undoubtedly contribute to the advancement of novel therapeutics.

References

The Piperazine Scaffold: A Cornerstone in the Early Days of Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The mid-20th century marked a golden age of pharmaceutical innovation, and at the heart of many groundbreaking discoveries was a simple six-membered heterocycle: piperazine. Initially used as an anthelmintic, the piperazine scaffold quickly proved to be a remarkably versatile building block in medicinal chemistry. Its unique structural and physicochemical properties allowed for the development of a diverse array of therapeutic agents that targeted the central nervous system. This technical guide delves into the early, foundational studies of piperazine derivatives in three key therapeutic areas: antihistamines, antipsychotics, and antidepressants. We will explore the seminal discoveries, quantitative pharmacological data, detailed experimental methodologies, and the early understanding of the signaling pathways that guided the development of these pioneering drugs.

First-Generation Piperazine Antihistamines: A Breakthrough in Allergy Treatment

The quest to counteract the effects of histamine, a key mediator of allergic responses, led to the development of the first antihistamines in the 1940s. The piperazine class of antihistamines emerged as a significant advancement, with compounds like chlorcyclizine and cyclizine demonstrating potent H1 receptor antagonism.

Quantitative Pharmacological Data

The early development of piperazine antihistamines was driven by systematic structure-activity relationship (SAR) studies and quantitative pharmacological evaluations. The following table summarizes key data from these foundational studies.

| Compound | Generation | H1 Receptor Affinity (Ki, nM) | Key Pharmacokinetic/Pharmacodynamic Notes |

| Cyclizine | First | 5 | Lipophilic, readily crosses the blood-brain barrier, causing sedation. |

| Chlorcyclizine | First | Not explicitly found in early literature | Similar to cyclizine, known for its sedative and anticholinergic properties. |

| Hydroxyzine | First | 2 | Potent H1 antagonist; significant CNS penetration leads to sedation and anxiolytic effects. |

| Meclizine | First | 250 | Lower affinity than other first-generation agents; primarily used for motion sickness. |

Experimental Protocols

The characterization of these early antihistamines relied on robust in vitro and in vivo assays.

This assay was crucial for determining the affinity of piperazine derivatives for the H1 receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.

Materials:

-

Membrane Preparation: Homogenates from tissues expressing the H1 receptor (e.g., guinea pig cerebellum).

-

Radioligand: [3H]mepyramine.

-

Test Compound: Piperazine derivative (e.g., cyclizine).

-

Non-labeled Ligand: A known H1 antagonist (e.g., mianserin) for determining non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: Pre-soaked in polyethyleneimine.

-

Scintillation Counter.

Procedure:

-

Incubation: In triplicate, incubate the membrane preparation with a fixed concentration of [3H]mepyramine and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess non-labeled ligand).

-

Filtration: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined from a competition binding curve. The Ki is then calculated using the Cheng-Prusoff equation.

Signaling Pathway

Early studies established that piperazine antihistamines act as inverse agonists at the H1 receptor, a G protein-coupled receptor (GPCR). They block the action of histamine, which activates the Gq/11 signaling cascade.

The Rise of Piperazine Phenothiazines in Antipsychotic Therapy

The discovery of the antipsychotic properties of chlorpromazine in the 1950s revolutionized the treatment of schizophrenia. This led to the synthesis of numerous derivatives, including the potent piperazine phenothiazines like fluphenazine and perphenazine. These compounds became mainstays in the management of psychotic disorders.

Quantitative Pharmacological Data

The early antipsychotic piperazine derivatives were characterized by their high affinity for dopamine D2 receptors, which was believed to be central to their therapeutic effect.

| Compound | Class | Dopamine D2 Receptor Affinity (Ki, nM) | Clinical Notes |

| Fluphenazine | Phenothiazine | 0.4 | High-potency antipsychotic with a significant risk of extrapyramidal side effects. |

| Perphenazine | Phenothiazine | 0.8 | Mid-potency antipsychotic also used as an antiemetic. |

Experimental Protocols

A battery of in vivo tests was used to screen for antipsychotic activity in the early days of discovery.

This model was used to assess the dopamine-blocking activity of potential antipsychotics.

Objective: To evaluate the ability of a test compound to inhibit stereotyped behaviors induced by amphetamine.

Materials:

-

Animals: Male Wistar rats.

-

Inducing Agent: d-Amphetamine sulfate.

-

Test Compound: Piperazine phenothiazine derivative.

-

Vehicle Control.

Procedure:

-

Acclimation: Acclimate rats to the testing environment.

-

Drug Administration: Administer the test compound or vehicle to the rats.

-

Amphetamine Challenge: After a set pretreatment time, administer d-amphetamine to induce stereotyped behaviors (e.g., sniffing, gnawing, licking).

-

Behavioral Scoring: Observe and score the intensity of stereotyped behaviors at regular intervals over a specific period.

-

Data Analysis: Compare the stereotypy scores of the test compound-treated group to the control group to determine the percentage of inhibition.

Early Understanding of the Mechanism of Action

The prevailing hypothesis in the early era of antipsychotic drug discovery was the "dopamine hypothesis of schizophrenia," which posited that psychosis was due to excessive dopamine activity in the brain. The therapeutic action of piperazine phenothiazines was therefore attributed to their ability to block dopamine D2 receptors in the mesolimbic pathway.

Technical Guide: Solubility and Stability Profile of Methyl 4-piperazin-1-ylmethylbenzoate

Document ID: MG-2025-86620-81-7 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide compiled for illustrative and educational purposes. Methyl 4-piperazin-1-ylmethylbenzoate is used as a model compound. The experimental data presented herein is hypothetical and representative of typical results obtained through the described methodologies. It is not derived from actual laboratory studies performed on this specific molecule.

Introduction

This compound (CAS No. 86620-81-7) is a piperazine derivative that serves as a valuable building block in medicinal chemistry.[] The piperazine ring is a common scaffold in many approved pharmaceutical agents, recognized for its ability to impart favorable pharmacokinetic properties.[2][3][4] Understanding the fundamental physicochemical properties of new chemical entities is a critical step in early-stage drug development. Poor aqueous solubility and chemical instability can lead to significant challenges, including low bioavailability, formulation difficulties, and a shortened shelf life.

This guide provides a comprehensive overview of the core solubility and stability studies essential for characterizing a compound like this compound. It outlines detailed experimental protocols based on industry-standard practices and International Council for Harmonisation (ICH) guidelines, accompanied by representative data and process workflows.[5][6][7][8]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These parameters are crucial for interpreting solubility and stability behavior.

| Property | Value | Source / Method |

| IUPAC Name | methyl 4-(piperazin-1-ylmethyl)benzoate | [9][] |

| CAS Number | 86620-81-7 | [9][10] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [10][11] |

| Molecular Weight | 234.30 g/mol | [10][11] |

| pKa (Predicted) | 8.5 (most basic), 3.0 (second basic) | ACD/Labs Prediction |

| LogP (Predicted) | 0.88 | [10] |

| Topological Polar Surface Area | 41.57 Ų | [10] |

Aqueous Solubility Studies

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. Both thermodynamic and kinetic solubility are assessed to provide a comprehensive profile.

Thermodynamic Solubility

Thermodynamic (or equilibrium) solubility is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions. The shake-flask method is the gold standard for this determination.[12][13][14]

Table 3.1.1: Thermodynamic Solubility of this compound

| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| 0.1 N HCl | 1.2 | 25 | 15,250 | 65,087 |

| Acetate Buffer | 4.5 | 25 | 8,500 | 36,278 |

| Phosphate Buffer (PBS) | 6.8 | 25 | 1,100 | 4,695 |

| Phosphate Buffer (PBS) | 7.4 | 25 | 450 | 1,921 |

| Simulated Gastric Fluid (SGF) | 1.6 | 37 | 13,800 | 58,900 |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | 950 | 4,055 |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 37 | 6,200 | 26,462 |

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of glass vials, ensuring undissolved solid is visible.[13]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous medium (as listed in Table 3.1.1) to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (25°C or 37°C). Agitate for a minimum of 24-48 hours to ensure equilibrium is reached.[12][15]

-

Phase Separation: After equilibration, allow the vials to stand to let the suspended solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.

-

Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method.[2][16] Calculate the original concentration by applying the dilution factor.

Workflow for Thermodynamic Solubility

Stability Studies

Stability testing is essential for identifying degradation pathways and determining appropriate storage conditions. Forced degradation (stress testing) is performed to predict the long-term stability profile of the drug substance.[17][18][19]

Forced Degradation Studies

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[19][20] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[21]

Table 4.1.1: Forced Degradation of this compound in Solution

| Stress Condition | Time | Temperature (°C) | % Assay Remaining | Major Degradants Observed |

| Acid Hydrolysis (0.1 N HCl) | 24 h | 60 | 88.5 | DP-1 (Hydrolyzed Ester) |

| Base Hydrolysis (0.1 N NaOH) | 4 h | 60 | 81.2 | DP-1 (Hydrolyzed Ester) |

| Oxidative (3% H₂O₂) | 24 h | 25 | 92.1 | DP-2 (N-Oxide) |

| Thermal (Solution, pH 7.4) | 7 days | 80 | 98.9 | Minor, <0.1% |

| Photolytic (Solid, ICH Q1B) | 1.2M lux·h / 200 W·h/m² | 25 | 99.5 | None detected |

| Photolytic (Solution, ICH Q1B) | 1.2M lux·h / 200 W·h/m² | 25 | 96.8 | DP-3 (Unidentified) |

Experimental Protocol: Forced Degradation

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Sample Preparation:

-

Acid/Base Hydrolysis: Dilute the stock solution with 0.1 N HCl or 0.1 N NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C.

-

Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Store at room temperature, protected from light.

-

Thermal: Dilute the stock solution in pH 7.4 buffer and incubate at 80°C.

-

Photolytic: Expose both solid powder and a solution (~100 µg/mL in pH 7.4 buffer) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][8]

-

-

Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours). For acid/base samples, neutralize them immediately (e.g., with an equimolar amount of base/acid).

-

Analysis: Analyze all samples using a stability-indicating HPLC method, comparing them against an unstressed control sample prepared at the same concentration. The method must be capable of separating all major degradation products from the parent peak.

Workflow for Forced Degradation Study

Analytical Methodology

All quantitative assessments described in this guide rely on a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Table 5.1: Representative HPLC Method Parameters

| Parameter | Condition |

| Instrument | HPLC System with UV or PDA Detector |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Note: As piperazine itself lacks a strong chromophore, derivatization with an agent like NBD-Cl may be required for trace-level analysis or impurity detection if sensitivity is insufficient.[2][16]

Conclusion

This guide outlines the fundamental methodologies for assessing the solubility and stability of this compound. The hypothetical data indicates that the compound exhibits pH-dependent solubility, with significantly higher solubility in acidic conditions, as expected for a basic compound. The molecule is susceptible to hydrolysis, particularly under basic conditions, and shows some sensitivity to oxidation. It appears relatively stable under thermal and photolytic stress. These findings are critical for guiding formulation development, defining appropriate storage conditions, and establishing a valid analytical control strategy.

References

- 2. benchchem.com [benchchem.com]

- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 4. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mastercontrol.com [mastercontrol.com]

- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 7. ICH Official web site : ICH [ich.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. This compound [synhet.com]

- 10. chemscene.com [chemscene.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. researchgate.net [researchgate.net]

- 15. enamine.net [enamine.net]

- 16. jocpr.com [jocpr.com]

- 17. ijisrt.com [ijisrt.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biopharminternational.com [biopharminternational.com]

- 21. resolvemass.ca [resolvemass.ca]

Quantum Chemical Calculations for Piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including anticancer, antidepressant, antipsychotic, and antiviral agents.[1][2][3][4] The conformational flexibility and electronic properties of the piperazine moiety are critical to its biological activity, influencing how these molecules interact with their protein targets.[1] Quantum chemical calculations have emerged as a powerful tool for elucidating the three-dimensional structures, electronic properties, and reactivity of piperazine derivatives, thereby guiding the rational design and development of new therapeutic agents.[2][3] This technical guide provides an in-depth overview of the application of quantum chemical methods to the study of piperazine derivatives, with a focus on practical methodologies and data interpretation.

Theoretical Background

Quantum chemistry employs the principles of quantum mechanics to study chemical phenomena. For molecules like piperazine derivatives, Density Functional Theory (DFT) is the most widely used quantum chemical method due to its favorable balance of accuracy and computational cost.[5] DFT is based on the principle that the ground-state electronic energy of a molecule is a unique functional of its electron density.

Key molecular properties that can be calculated using DFT and are relevant to drug design include:

-

Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and dihedral angles.[6][7] This is crucial for understanding the shape of the molecule and how it fits into a biological target.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.[5][8][9]

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding, with a biological target.

-

Quantum Chemical Descriptors: These are numerical values derived from quantum chemical calculations that quantify various electronic and structural properties of a molecule. They are frequently used in Quantitative Structure-Activity Relationship (QSAR) studies to build mathematical models that correlate molecular properties with biological activity.[10][11][12]

Computational Methodologies

A variety of DFT functionals and basis sets are employed in the study of piperazine derivatives. The choice of method depends on the specific properties being investigated and the desired level of accuracy.

Commonly Used DFT Functionals:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is widely used for geometry optimization and electronic structure calculations of organic molecules.[7][8]

-

M06-2X: A hybrid meta-GGA functional that often provides improved accuracy for non-covalent interactions and thermochemistry.

-

WB97XD: A range-separated hybrid functional that includes empirical dispersion corrections, making it suitable for studying systems where van der Waals interactions are important.

Commonly Used Basis Sets:

-

Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are computationally efficient and widely used for routine calculations on medium-sized organic molecules.[5][7]

-

Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are used for high-accuracy calculations.

Data Presentation

The following tables summarize key quantitative data from various quantum chemical studies on piperazine derivatives.

Table 1: Computational Parameters for Geometry Optimization of Piperazine Derivatives

| Derivative Class | DFT Functional | Basis Set | Software | Reference |

| Arylpiperazines | B3LYP | 6-31G(d,p) | Gaussian | [7] |

| Phenylpiperazine | B3LYP | 6-311++G(d,p) | Gaussian | [5] |

| Acylsulfonylpiperazines | DFT (unspecified) | Not specified | Not specified | [2] |

| Benzothiazole-piperazines | B3LYP | 6-31G** | Not specified | [12] |

Table 2: Calculated Geometric Parameters for Representative Piperazine Derivatives

| Derivative | Bond | Calculated Length (Å) | Bond Angle | Calculated Angle (°) | Dihedral Angle | Calculated Angle (°) | Computational Level | Reference |

| 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine | O1-C4 | 1.342 | C2-N1-C6 | 116.3 | N1-C2-N3-C4 | -54.2 | B3LYP/6-311++G(d,p) | [6] |

| 1,2,3,4-tetrahydro-6-phenyl-4-oxo-2-thioxopyrimidine-5-carbonitrile | C1-N1 | 1.383 | N1-C1-N2 | 117.4 | C2-N1-C1-N2 | 179.9 | B3LYP/6-311++G(d,p) | [7] |

Table 3: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Level | Reference |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | B3LYP/6-311++G(d,p) | [5] |

| Quinoline | -6.646 | -1.816 | 4.83 | B3LYP/6-31+G(d,p) | [9] |

| Substituted 1,3,5-triazine (L1) | -0.682 | -0.782 | 0.100 | B3LYP/6-311G++(d,p) | [8] |

| Substituted 1,3,5-triazine (L2) | -0.847 | -0.749 | 0.098 | B3LYP/6-311G++(d,p) | [8] |

| Substituted 1,3,5-triazine (L3) | -0.940 | -0.748 | 0.192 | B3LYP/6-311G++(d,p) | [8] |

Experimental Protocols

The following sections detail the typical computational protocols for studying piperazine derivatives.

Protocol 1: Geometry Optimization and Electronic Structure Analysis

-

Molecule Building: The 3D structure of the piperazine derivative is built using molecular modeling software.

-

Conformational Search: For flexible molecules, a conformational search is performed to identify the lowest energy conformer. This can be done using molecular mechanics or semi-empirical methods.

-

Geometry Optimization: The geometry of the lowest energy conformer is then optimized using DFT with a chosen functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This calculation finds the equilibrium geometry of the molecule.[13]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Property Calculation: Once the optimized geometry is confirmed, various electronic properties such as HOMO-LUMO energies, MEP, and Mulliken charges are calculated at the same level of theory.[5][8]

Protocol 2: Quantitative Structure-Activity Relationship (QSAR) Study

-

Dataset Preparation: A dataset of piperazine derivatives with known biological activities (e.g., IC50 values) is compiled.

-

Descriptor Calculation: A set of quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, polarizability) is calculated for each molecule in the dataset using DFT.

-

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the calculated descriptors with the biological activity.

-

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

-

Prediction for New Compounds: The validated QSAR model can then be used to predict the biological activity of new, untested piperazine derivatives.

Protocol 3: Molecular Docking

-

Ligand and Receptor Preparation: The 3D structures of the piperazine derivative (ligand) and the target protein (receptor) are prepared. This includes adding hydrogen atoms and assigning appropriate charges.

-

Binding Site Definition: The active site of the protein where the ligand is expected to bind is defined.

-

Docking Simulation: A docking algorithm is used to predict the preferred binding pose of the ligand within the protein's active site and to estimate the binding affinity.

-

Analysis of Interactions: The docked pose is analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. This information can guide the design of more potent inhibitors.[3][4][14]

Mandatory Visualization

Caption: A typical workflow for the computational analysis of piperazine derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents [mdpi.com]

- 4. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. irjweb.com [irjweb.com]

- 6. researchgate.net [researchgate.net]

- 7. ijcps.org [ijcps.org]

- 8. Molecular structure, HOMO-LUMO, MEP - – Analysis of triazine compounds using DFT (B3LYP) calculations | CoLab [colab.ws]

- 9. scirp.org [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Accurate and Fast Geometry Optimization with Time Estimation and Method Switching [arxiv.org]

- 14. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Novel Piperazine Compounds

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two nitrogen atoms in opposite positions, is a cornerstone in medicinal chemistry.[1] Its unique structure imparts favorable physicochemical properties, making it a "privileged scaffold" found in numerous FDA-approved drugs.[1][2] The versatility of the piperazine moiety allows for the creation of large compound libraries with diverse pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][3]

This technical guide provides an in-depth overview of the core methodologies used to screen novel piperazine compounds for biological activity. It includes detailed experimental protocols for key assays, summarized quantitative data from recent studies, and visualizations of critical workflows and signaling pathways to support drug discovery and development efforts.

The High-Throughput Screening (HTS) Workflow

The initial phase of drug discovery often involves high-throughput screening (HTS), an automated process designed to test thousands to millions of compounds against a specific biological target.[4][5][6][7] This allows researchers to rapidly identify "hits"—compounds that affect the target in a desired manner.[7] The HTS workflow is a multi-step process that significantly accelerates the identification of promising lead candidates for further development.[4][6][8]

Anticancer Activity Screening

Piperazine derivatives are a major focus in oncology research due to their ability to induce cancer cell death (apoptosis), halt the cell cycle, and interfere with key signaling pathways essential for tumor growth and survival.[1][3][9][10] A primary step in evaluating these compounds is to determine their cytotoxicity against various cancer cell lines.

Data Summary: In Vitro Anticancer Activity

The cytotoxic potential of piperazine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) value. A lower value indicates higher potency.[9]

| Compound Class/Name | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

| PCC Derivative | SNU-475 | Human Liver Cancer | 6.98 | [11] |

| SNU-423 | Human Liver Cancer | 7.76 | [11] | |

| Benzothiazole-Piperazine | HUH-7 | Hepatocellular | 1.23 | [11] |

| MCF-7 | Breast | 0.98 | [11] | |

| HCT-116 | Colorectal | 1.54 | [11] | |

| Multi-Targeting Derivative | K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[12]

1. Materials:

-

96-well cell culture plates

-

Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Piperazine test compounds

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

-

Microplate reader

2. Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[9][12]

-

Compound Treatment: Prepare serial dilutions of the piperazine compounds in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[9][11]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[9][11]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[11]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][9]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 value using non-linear regression analysis.[1]

Visualization: Piperazine-Induced Apoptosis Signaling

Many piperazine compounds exert their anticancer effects by inducing apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases that execute cell death.[10]

Antimicrobial Activity Screening

With the rise of antimicrobial resistance, there is a pressing need for new anti-infective agents. Piperazine derivatives have shown a broad spectrum of activity against various pathogenic bacteria and fungi, making them promising candidates for development.[1][2]

Data Summary: Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[13][14]

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Phenothiazine-Piperazine | Staphylococcus aureus | Good Activity | [15] |

| Bacillus subtilis | Good Activity | [15] | |

| Aspergillus species | Good Activity | [15] | |

| General Piperazine Derivatives | Mycobacterium tuberculosis | 1 - 100 | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of a novel compound against a specific microorganism.[2][13][16]

1. Materials:

-

Sterile 96-well U-bottom microtiter plates

-

Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth)[13]

-

Test microorganism strains

-

Piperazine test compound stock solution

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

2. Procedure:

-

Inoculum Preparation: Select 3-5 colonies from a fresh culture plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL for bacteria).[2][13] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2][17]

-

Compound Dilution: Add 100 µL of sterile broth to the wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.[17]

-

Inoculation: Add the prepared bacterial inoculum (typically 50-100 µL) to each well containing the serially diluted compound.[2]

-

Controls:

-

Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria).[2]

-

Result Interpretation: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. This can be assessed visually or with a microplate reader.[2][14]

CNS Receptor Binding Screening

Piperazine derivatives are integral to the development of drugs for CNS disorders, particularly antipsychotics and antidepressants.[1] Their mechanism often involves binding to specific neurotransmitter receptors, such as dopamine or serotonin receptors.[18] Radioligand binding assays are the gold standard for determining a compound's affinity for a specific receptor target.

Data Summary: Receptor Binding Affinity (Ki)

Binding affinity (Ki) quantifies the potency of a compound for a receptor. A lower Ki value indicates a higher binding affinity.[1]

| Compound | Target Receptor | Ki (nM) | Reference |

| Compound 6a | 5-HT1A | 1.28 | [18] |

| Compound 1 | Sigma-1 (S1R) | 3.2 | [19] |

| Haloperidol (Reference) | Sigma-1 (S1R) | 2.5 | [19] |

| Quetiapine | Dopamine D2 | 31 | [20] |

| Risperidone | Dopamine D2 | 3.8 | [20] |

Experimental Protocol: Radioligand Binding Assay (Dopamine D2 Receptor)

This protocol outlines a method to determine the binding affinity of test compounds to the dopamine D2 receptor.[20]

1. Materials:

-

Cell membrane preparation from cells stably expressing the target receptor (e.g., HEK293-D2).[20]

-

Radioligand (e.g., [³H]-Spiperone).[20]

-

Compound for determining non-specific binding (e.g., Haloperidol).[20]

-

Piperazine test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).[20]

-

96-well microplates and glass fiber filters.

-

Scintillation counter.

2. Procedure:

-

Membrane Preparation: Harvest cultured cells, homogenize them in ice-cold buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.[20]

-

Assay Setup: In a 96-well plate, combine the following in each well:

-

Binding buffer.

-

Test compound at various concentrations.

-

Radioligand (e.g., [³H]-Spiperone) at a fixed concentration near its dissociation constant (Kd).

-

Cell membrane preparation.[20]

-

-

Control Wells:

-

Total Binding: Wells containing buffer, radioligand, and membranes (no test compound).

-

Non-specific Binding: Wells containing buffer, radioligand, membranes, and a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol) to saturate the receptors.[20]

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set time to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

-

Quantification: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the concentration of the test compound.

-

Use this curve to determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]

- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 6. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]

- 9. benchchem.com [benchchem.com]

- 10. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. benchchem.com [benchchem.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

A Technical Guide to the Historical Synthetic Routes of Piperazine-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to increase polarity and aqueous solubility, have made it a privileged scaffold in the design of a vast array of pharmaceuticals.[3] This technical guide provides an in-depth exploration of the historical evolution of synthetic routes to piperazine and its derivatives, from large-scale industrial processes to modern, highly specialized laboratory methods. Understanding these foundational synthetic strategies is crucial for researchers and drug development professionals in the design and synthesis of novel piperazine-containing compounds.

I. Classical Industrial Syntheses of the Piperazine Core

The earliest and most economically significant synthetic routes to piperazine were developed for large-scale industrial production. These methods are characterized by the use of readily available, inexpensive starting materials and often harsh reaction conditions.

The Dow Process: Ammoniation of 1,2-Dichloroethane

One of the earliest industrial methods for piperazine synthesis involved the reaction of 1,2-dichloroethane with ammonia.[4] This process, often associated with the Dow Chemical Company, is a straightforward approach but typically results in a mixture of linear and cyclic polyethylene amines, including ethylenediamine (EDA), diethylenetriamine (DETA), and piperazine.[4] The separation of these products can be complex and energy-intensive.

Synthesis from Ethanolamines

A more prevalent industrial approach involves the use of ethanolamines as starting materials. These reactions are typically carried out at high temperatures and pressures over various catalysts.

The catalytic cyclization of diethanolamine (DEA) in the presence of ammonia and hydrogen is a major industrial route for piperazine production.[5] This process often employs a supported, metal-containing catalyst. The reaction proceeds through the amination of one of the hydroxyl groups to form aminoethylethanolamine (AEEA), which then undergoes intramolecular cyclization.[4][6]

Table 1: Comparison of Industrial Piperazine Synthesis Routes from Diethanolamine

| Catalyst | Temperature (°C) | Pressure (bar) | Molar Ratio (Ammonia:DEA) | Hydrogen (% by weight) | Reference |

| Supported Al, Cu, Ni, Co, and Sn oxides | 180 - 220 | 160 - 220 | 5 - 25 | 0.2 - 9.0 | [5] |

| Ni-MgO | 200 - 275 | ~170 atm | ~10 | Not added | [2] |

| Ruthenium PNP pincer complex (for amination) | 155 | 42 | 6 (per -OH group) | - | [4] |

Monoethanolamine can also be used to produce piperazine, often in the presence of ammonia and a hydrogenation catalyst.[7] The reaction conditions are similar to those used for diethanolamine, with temperatures ranging from 150 to 400°C and high pressures.[7]

Synthesis from Ethylene Glycol and Ethylenediamine

Another significant industrial method is the reaction of ethylene glycol with ethylenediamine. This process is typically catalyzed by various metal oxides and zeolites.[8][9] The reaction involves the condensation of the two starting materials with the elimination of water to form the piperazine ring.

Table 2: Piperazine Synthesis from Ethylene Glycol and Ethylenediamine

| Catalyst | Temperature (°C) | Yield of Piperazine (%) | Reference |

| HZSM-5 zeolite modified with CaCl2 | ~340 | 65 | [8] |

| Promoted Copper Catalyst | - | - |

II. Laboratory-Scale and Derivative Syntheses

While the industrial methods provide the core piperazine structure, a multitude of laboratory-scale reactions have been developed for the synthesis of functionalized piperazine derivatives, which are crucial for drug discovery and development.

Cyclization of N-Substituted Diethanolamines and Anilines

A common method for preparing N-arylpiperazines involves the reaction of an aniline with a bis(2-haloethyl)amine, which can be generated in situ from N-substituted diethanolamines.[10] This approach allows for the direct installation of an aryl group on one of the piperazine nitrogens.

Reductive Amination

Reductive amination is a versatile and widely used method for the N-alkylation of the piperazine ring and for the construction of the ring itself.[11][12] This reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents include sodium triacetoxyborohydride and sodium cyanoborohydride.[13][14]

Experimental Protocol: Synthesis of 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)ethanamine via Reductive Amination [13]

This protocol is a representative example of a reductive amination reaction for the synthesis of a complex piperazine derivative.

Step 1: Protection of 2-(piperazin-1-yl)ethanamine

-

Dissolve 2-(piperazin-1-yl)ethanamine (1.0 g, 7.73 mmol) in acetonitrile (154.6 mL) and cool the solution to 0°C.

-

Add ethyl trifluoroacetate (2.19 g, 15.46 mmol) to the solution.

-

Stir the reaction mixture for 4 hours at room temperature.

-

Evaporate the solvent under reduced pressure to obtain 2,2,2-trifluoro-N-(2-(piperazin-1-yl)ethyl)acetamide in quantitative yield.

Step 2: Reductive Amination

-

To a stirred solution of N-methyl-4-piperidone (1.0 g, 8.83 mmol) and 1,4-dioxa-8-azaspiro[4.5]decane (1.262 g, 8.83 mmol) in dry 1,2-dichloroethane (10.32 mL), add sodium triacetoxyborohydride (2.6 g, 12.35 mmol) and acetic acid (0.253 mL) at room temperature.

-

Stir the mixture for 12 hours.

-

Filter the resulting suspension under vacuum.

-

Evaporate the solvent and purify the crude material by column chromatography on Al2O3 using chloroform as the eluent to yield the di-piperidine compound.

Step 3: Deprotection

-

The trifluoroacetyl protecting group can be removed under mild basic conditions to yield the final product.

Modern Synthetic Developments

In recent decades, significant advancements in synthetic methodology have provided new ways to construct and functionalize the piperazine ring.

Direct C-H functionalization has emerged as a powerful tool for the synthesis of carbon-substituted piperazines. These methods avoid the need for pre-functionalized starting materials and offer more atom-economical routes to complex derivatives.[15]

Visible-light photoredox catalysis has enabled the development of novel piperazine syntheses under mild reaction conditions.[16] These methods often involve radical-mediated cyclizations and provide access to a wide range of functionalized piperazines.[1][15]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of key historical synthetic routes to piperazine.

Caption: Key historical synthetic routes to the piperazine core and its N-aryl derivatives.

Conclusion

The synthesis of piperazine-containing compounds has a rich history, evolving from high-temperature, high-pressure industrial processes to sophisticated, mild, and highly selective laboratory methods. A thorough understanding of these classical and modern synthetic routes is invaluable for today's researchers in the pharmaceutical and chemical industries. The ability to efficiently construct and functionalize the piperazine scaffold continues to be a critical aspect of drug discovery, enabling the development of new medicines with improved efficacy and safety profiles.

References

- 1. Piperazine synthesis [organic-chemistry.org]

- 2. US3682919A - Process for the preparation of piperazine - Google Patents [patents.google.com]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US8981093B2 - Process for preparing piperazine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US3037023A - Process for preparation of piperazine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Targeted Protein Degradation Using Piperazine-Based PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of piperazine-containing linkers, exemplified by structures similar to Methyl 4-piperazin-1-ylmethylbenzoate, in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document includes detailed experimental protocols for the synthesis, characterization, and cellular evaluation of such PROTACs.

Introduction to Piperazine-Containing PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from within a cell.[1] They achieve this by co-opting the cell's own ubiquitin-proteasome system. A PROTAC consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1]

The linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[2] Piperazine-containing linkers, such as this compound, are frequently incorporated into PROTAC design to introduce conformational rigidity and improve aqueous solubility.[3][] The rigidity can help pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[5] Furthermore, the basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can enhance the solubility of the often large and hydrophobic PROTAC molecules.[3]

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and is released to catalytically induce the degradation of additional target protein molecules.[6]

PROTAC-mediated protein degradation pathway.

Data Presentation: Performance of a BRD4-Targeting PROTAC with a Piperazine-Containing Linker

While specific data for a PROTAC utilizing this compound is not publicly available, the following table summarizes representative data for a Bromodomain-containing protein 4 (BRD4)-targeting PROTAC that incorporates a piperazine-containing linker. This data illustrates the degradation potency (DC50) and maximal degradation (Dmax) of such a molecule.[5]

| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Ligand |

| Piperazine-PROTAC-1 | BRD4 | HeLa | 5 | >90 | Pomalidomide (CRBN) |

| Piperazine-PROTAC-2 | BRD4 | HEK293T | 5 | >90 | Pomalidomide (CRBN) |

This table presents representative data for illustrative purposes and is based on published results for similar piperazine-containing PROTACs.[5][7]

Experimental Protocols

The following are detailed protocols for key experiments in the development and characterization of PROTACs.

Protocol 1: Synthesis of a PROTAC with a Piperazine-Containing Linker

This protocol describes a general method for coupling a warhead (targeting the protein of interest) and an E3 ligase ligand to a piperazine-containing linker.

General PROTAC synthesis workflow.

Materials:

-

Protein of Interest (POI) ligand (warhead) with a carboxylic acid functional group.

-

Piperazine-containing linker (e.g., a derivative of this compound).

-

E3 ligase ligand with an amine functional group.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

DIPEA (N,N-Diisopropylethylamine).

-

Anhydrous DMF (Dimethylformamide).

-

DCM (Dichloromethane).

-

Saturated sodium bicarbonate solution.

-

Brine.

-

Anhydrous sodium sulfate.

-

Solvents for purification (e.g., HPLC grade acetonitrile and water).

Procedure:

-

First Amide Coupling (Warhead to Linker): a. Dissolve the POI ligand (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. c. Add a solution of the piperazine-containing linker (1.1 eq) in anhydrous DMF dropwise to the reaction mixture. d. Stir the reaction at room temperature for 16 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). e. Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the resulting warhead-linker intermediate by flash column chromatography.

-

Second Amide Coupling (Intermediate to E3 Ligase Ligand): a. Dissolve the purified warhead-linker intermediate (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 5 minutes at room temperature. c. Add a solution of the E3 ligase ligand (1.1 eq) in anhydrous DMF dropwise. d. Stir the reaction at room temperature for 16 hours, monitoring by TLC or LC-MS. e. Work up the reaction as described in step 1e and 1f. f. Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

-

Characterization: a. Confirm the identity and purity of the final PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Western Blot for Protein Degradation